molecular formula C16H9ClF3N3O B11494851 N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B11494851
M. Wt: 351.71 g/mol
InChI Key: BPRRNZUKKIBQRK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a chemical compound with a complex structure that includes a quinoxaline ring substituted with a carboxamide group and a phenyl ring bearing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinoxaline ring through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxamide group and the substituted phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring or the substituents on the phenyl ring.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl and chloro substitution pattern but a different core structure.

    Benzenamine, 2-chloro-5-(trifluoromethyl): Another related compound with similar substituents on a benzene ring.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is unique due to its quinoxaline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

Molecular Formula

C16H9ClF3N3O

Molecular Weight

351.71 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C16H9ClF3N3O/c17-11-3-2-10(16(18,19)20)8-13(11)23-15(24)9-1-4-12-14(7-9)22-6-5-21-12/h1-8H,(H,23,24)

InChI Key

BPRRNZUKKIBQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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